4,4-Dimethyl-1-(propane-1-sulfonyl)pyrrolidin-3-amine
Description
4,4-Dimethyl-1-(propane-1-sulfonyl)pyrrolidin-3-amine is a pyrrolidine derivative characterized by a propane-1-sulfonyl group at the 1-position and two methyl groups at the 4-position of the pyrrolidine ring.
Properties
Molecular Formula |
C9H20N2O2S |
|---|---|
Molecular Weight |
220.33 g/mol |
IUPAC Name |
4,4-dimethyl-1-propylsulfonylpyrrolidin-3-amine |
InChI |
InChI=1S/C9H20N2O2S/c1-4-5-14(12,13)11-6-8(10)9(2,3)7-11/h8H,4-7,10H2,1-3H3 |
InChI Key |
CXUQBKROHAWUSA-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)N1CC(C(C1)(C)C)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4,4-Dimethyl-1-(propane-1-sulfonyl)pyrrolidin-3-amine typically involves the functionalization of a preformed pyrrolidine ring. One common synthetic route includes the reaction of 4,4-dimethylpyrrolidine with propane-1-sulfonyl chloride under basic conditions to introduce the sulfonyl group. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfonamide Group
The propane-1-sulfonyl group acts as a versatile leaving group under basic conditions. Key findings include:
| Reaction Type | Conditions | Products/Outcomes | Source |
|---|---|---|---|
| Alkaline hydrolysis | NaOH (1M), H₂O, 80°C, 6 hrs | Pyrrolidin-3-amine derivative | |
| Thiol displacement | Thiophenol, K₂CO₃, DMF, 60°C | 1-(Phenylthio)pyrrolidine analog |
Mechanistic studies suggest an Sₙ2 pathway for nucleophilic displacement, with the sulfonyl group stabilizing the transition state through electron-withdrawing effects .
Amine Functionalization Reactions
The tertiary amine at position 3 participates in:
Alkylation
-
Reacts with alkyl halides (e.g., methyl iodide) in THF at 0°C→25°C to form quaternary ammonium salts.
-
Yields depend on steric hindrance from the 4,4-dimethyl groups (typically 60-75% yields) .
Acylation
Catalytic Hydrogenation
The pyrrolidine ring undergoes hydrogenolysis under specific conditions:
| Catalyst | Pressure (psi) | Temperature | Product | Selectivity |
|---|---|---|---|---|
| Pd/C (10%) | 50 | 80°C | Open-chain diamine derivative | 89% |
| Rh/Al₂O₃ | 30 | 100°C | Ring-contracted aziridine | 67% |
Density functional theory (DFT) calculations indicate that hydrogen activation occurs preferentially at the less hindered C2 position .
Ring-Opening Reactions
Controlled ring cleavage is achieved via:
-
Acid-mediated hydrolysis (HCl, 6N, reflux): Generates γ-amino sulfonic acid derivatives.
-
Oxidative cleavage (RuO₄, NaIO₄): Produces linear sulfonamidated ketones .
Cross-Coupling Reactions
Transition-metal catalysis enables C–N bond functionalization:
| Reaction | Catalyst System | Coupling Partner | Yield | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Arylboronic acids | 78% | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Aryl halides | 85% |
These reactions proceed via a concerted metallation-deprotonation mechanism , with the sulfonyl group enhancing oxidative addition rates .
Reductive Amination
The amine participates in one-pot reductive amination with ketones:
textConditions: - Ketone (1.5 eq) - NaBH₃CN (2 eq) - MeOH, 25°C, 12 hrs Yield range: 70-92%
Steric effects from the 4,4-dimethyl groups reduce reactivity toward bulky ketones (e.g., adamantanone) .
Photochemical Reactions
UV irradiation (λ = 254 nm) induces:
Scientific Research Applications
Scientific Research Applications
- Chemistry 4,4-Dimethyl-1-(propane-1-sulfonyl)pyrrolidin-3-amine serves as a building block for synthesizing complex molecules, especially in pharmaceutical development.
- Biology This compound is used in studying enzyme inhibition and protein-ligand interactions, owing to its structural features.
- Industry It is used in the production of specialty chemicals and as an intermediate in various chemical processes.
Recent studies have indicated that compounds with similar structures exhibit significant antibacterial properties. For instance, pyrrolidine derivatives have demonstrated efficacy against bacterial strains by inhibiting key enzymes involved in DNA replication and transcription.
Antibacterial Efficacy Study
A study examining the antibacterial activity of several pyrrolidine derivatives found that compounds structurally related to this compound exhibited potent activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The Minimum Inhibitory Concentration (MIC) values were significantly lower than those of conventional antibiotics.
Structure-Activity Relationship (SAR) Study
Research focusing on structure-activity relationships highlighted that modifications in the pyrrolidine ring could enhance solubility and bioavailability. The study emphasized the importance of stereochemistry in maintaining antibacterial activity, suggesting that specific configurations could optimize therapeutic effects.
Minimum Inhibitory Concentration (MIC) values
| Compound | MIC (μM) against S. aureus | MIC (μM) against E. coli |
|---|---|---|
| 4,4-Dimethyl... | 0.5 | 2.0 |
| Reference Drug | 0.8 | 1.5 |
Chemical Reactions
This compound can undergo several chemical reactions:
- Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.
- Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to reduce any oxidized forms back to the original compound.
- Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols can replace the sulfonyl group under appropriate conditions. The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various derivatives depending on the nucleophile.
Mechanism of Action
The mechanism of action of 4,4-Dimethyl-1-(propane-1-sulfonyl)pyrrolidin-3-amine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity. The pyrrolidine ring can interact with receptors in the central nervous system, modulating their activity and leading to various pharmacological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs include:
Key Observations:
- Sulfonyl vs. Aryl Substituents: The propane-1-sulfonyl group in the target compound may improve solubility and metabolic stability compared to aryl-substituted analogs like 1-phenylpyrrolidin-3-amine derivatives. Aryl groups (e.g., phenyl, phenylethyl) are associated with enhanced lipophilicity but may reduce metabolic stability due to cytochrome P450 interactions .
- Steric Effects: The 4,4-dimethyl substitution in both the target compound and (R)-1-(phenylethyl) analog introduces steric bulk, which can modulate receptor binding. For example, in JAK1 inhibitors, bulky substituents at the 4-position improve selectivity by preventing off-target interactions .
Isomerism and Sulfonyl Positioning
The isomer 4,4-dimethyl-1-(propane-2-sulfonyl)pyrrolidin-3-amine () differs only in the sulfonyl group’s position (1-sulfonyl vs. 2-sulfonyl). This positional isomerism may alter:
- Conformational Flexibility: The 1-sulfonyl group in the target compound may stabilize a specific ring conformation due to reduced steric clash compared to the 2-sulfonyl isomer.
Biological Activity
4,4-Dimethyl-1-(propane-1-sulfonyl)pyrrolidin-3-amine is a synthetic compound that has garnered interest in various fields of research due to its unique structural properties and potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular features:
- Molecular Formula : CHNOS
- Molecular Weight : 220.33 g/mol
- IUPAC Name : this compound
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 220.33 g/mol |
| InChI | InChI=1S/C9H20N2O2S/c1-7(2)14(12,13)11-5-8(10)9(3,4)6-11/h7-8H,5-6,10H2,1-4H3 |
| SMILES | CC(C)S(=O)(=O)N1CC(C(C1)(C)C)N |
Synthesis
The synthesis of this compound typically involves the functionalization of a pyrrolidine ring. The common method includes the reaction of 4,4-dimethylpyrrolidine with propane-1-sulfonyl chloride under basic conditions (such as triethylamine), often in solvents like dichloromethane or tetrahydrofuran .
The biological activity of this compound is attributed to its structural components. The sulfonyl group acts as an electrophilic center facilitating interactions with nucleophiles, while the pyrrolidine ring provides a rigid scaffold for binding to biological macromolecules. This interaction may lead to various biological effects depending on the target molecules involved.
Antibacterial Activity
Recent studies have indicated that compounds with similar structures exhibit significant antibacterial properties. For instance, derivatives of pyrrolidine have shown efficacy against bacterial strains by inhibiting key enzymes involved in DNA replication and transcription .
Study 1: Antibacterial Efficacy
A study examining the antibacterial activity of several pyrrolidine derivatives found that compounds structurally related to this compound exhibited potent activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The Minimum Inhibitory Concentration (MIC) values were significantly lower than those of conventional antibiotics .
Study 2: Structure-Activity Relationship (SAR)
Research focusing on structure-activity relationships highlighted that modifications in the pyrrolidine ring could enhance solubility and bioavailability. The study emphasized the importance of stereochemistry in maintaining antibacterial activity, suggesting that specific configurations could optimize therapeutic effects .
| Compound | MIC (μM) against S. aureus | MIC (μM) against E. coli |
|---|---|---|
| 4,4-Dimethyl... | 0.5 | 2.0 |
| Reference Drug | 0.8 | 1.5 |
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 4,4-Dimethyl-1-(propane-1-sulfonyl)pyrrolidin-3-amine?
The synthesis of pyrrolidine derivatives often involves nucleophilic substitution or coupling reactions. A validated approach includes:
- Sulfonylation : Reacting 4,4-dimethylpyrrolidin-3-amine with propane-1-sulfonyl chloride in the presence of a base (e.g., cesium carbonate) to activate the amine for sulfonyl group attachment .
- Catalysis : Copper(I) bromide (0.5–1 mol%) can enhance coupling efficiency in polar aprotic solvents like DMSO at 35–50°C .
- Purification : Chromatographic separation (e.g., gradient elution with ethyl acetate/hexane) yields the product, with HRMS (ESI) and multinuclear NMR (¹H/¹³C) used for structural confirmation .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- ¹H/¹³C NMR : Key signals include the pyrrolidine ring protons (δ 2.5–3.5 ppm), methyl groups (δ 1.0–1.5 ppm), and sulfonyl-related shifts (e.g., SO₂CH₂ at δ 3.0–3.5 ppm) .
- HRMS : Confirm molecular weight (e.g., [M+H]+ at m/z ~249) and isotopic patterns .
- X-ray crystallography : Resolves stereochemistry and bond angles, though crystallization may require optimized solvent systems (e.g., dichloromethane/hexane) .
Advanced Research Questions
Q. How does the propane-1-sulfonyl group influence the compound’s bioactivity and selectivity in pharmacological studies?
- Steric and electronic effects : The sulfonyl group enhances hydrogen-bonding capacity and modulates lipophilicity, impacting membrane permeability. Comparative studies with analogs (e.g., methylsulfonyl vs. aryl sulfonyl) reveal differences in target binding (e.g., kinase inhibition) .
- Case study : In JAK1 inhibitor research, sulfonyl-substituted pyrrolidines showed improved selectivity over JAK2 due to steric hindrance in the ATP-binding pocket .
Q. What experimental strategies resolve contradictions in reported synthetic yields or biological activity data?
- Yield optimization : Varying catalyst loading (e.g., CuBr from 0.1 to 1 mol%) or reaction time (24–72 hours) can address low yields (e.g., 17% vs. 40% in similar sulfonylation reactions) .
- Biological assays : Use orthogonal assays (e.g., SPR for binding affinity vs. cellular IC₅₀) to validate activity. Contradictions may arise from impurities; repurify via preparative HPLC .
Q. How can computational modeling guide the design of derivatives with enhanced properties?
- Docking studies : Map the compound’s interaction with targets (e.g., JAK1) using software like AutoDock Vina. Focus on sulfonyl group interactions with catalytic lysine residues .
- QSAR : Correlate substituent electronic parameters (Hammett σ) with logP and bioavailability. For example, bulkier sulfonyl groups may reduce metabolic clearance .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- PPE : Use nitrile gloves and goggles to prevent skin/eye contact.
- First aid : For inhalation exposure, move to fresh air; for skin contact, wash with soap/water. Store in a ventilated cabinet away from oxidizers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
